Definitive Crystallographic Characterization Enables Rational Solid-State Form Screening and Quality Control
A full three-dimensional X-ray structure determination has been completed for 2,5-dichloro-3-methoxypyrazine, establishing its definitive crystal structure [1]. This level of characterization is essential for solid-form screening in pharmaceutical development and serves as a reference standard for quality control. For 2,5-dichloropyrazine (19745-07-4), no comparable single-crystal X-ray structure has been reported in the primary literature; it is only described as a 'yellow liquid' in vendor sources [2].
| Evidence Dimension | Crystal Structure and Solid-State Characterization |
|---|---|
| Target Compound Data | Monoclinic, space group P21/c, a = 4.059 Å, b = 15.773 Å, c = 11.123 Å, β = 90.96°, Z = 4; R-factor = 5.7% for 1397 reflections |
| Comparator Or Baseline | 2,5-Dichloropyrazine (19745-07-4): No single-crystal X-ray structure reported; described as a liquid at room temperature |
| Quantified Difference | Full, quantitative crystal structure (target) vs. no published solid-state data (comparator) |
| Conditions | Single-crystal X-ray diffraction with diffractometer data; structure solved by Sayre's equation; all hydrogen atoms located by difference synthesis |
Why This Matters
The availability of a fully solved crystal structure provides a unique fingerprint for identity verification and is a prerequisite for rational polymorph screening in drug development, a feature absent for the parent 2,5-dichloropyrazine scaffold.
- [1] Carter, D. R.; Boer, F. P. The crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine. Journal of Heterocyclic Chemistry 1972, 9 (2), 335-340. View Source
- [2] PubChem. 2,5-Dichloropyrazine (Compound Summary). National Center for Biotechnology Information. Accessed 2026. View Source
